trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Key Nomenclature Components:
- Cyclohexane backbone : The parent structure is a six-membered carbocyclic ring.
- Carboxylic acid group : The principal functional group (-COOH) occupies position 1 of the cyclohexane ring.
- 2-(4-Chlorophenyl)-2-oxoethyl substituent : A ketone-linked ethyl chain bonded to position 2 of the cyclohexane, terminating in a para-chlorinated phenyl group.
The compound’s CAS registry number is 27866-90-6 , and its molecular formula is C₁₅H₁₇ClO₃ , with a molecular weight of 280.74 g/mol . Additional identifiers include the InChIKey PZKWNHCRQTZIHT-WCQYABFASA-N and the SMILES string O=C([C@H]1C@HCCCC1)O , which encode its stereochemistry and connectivity.
Molecular Geometry and Stereochemical Configuration
The compound’s geometry is defined by its trans-diastereomeric configuration, where the carboxylic acid (position 1) and 2-oxoethyl substituent (position 2) occupy opposite axial positions on the cyclohexane ring. This arrangement minimizes steric hindrance and stabilizes the chair conformation.
Stereochemical Features:
- Chiral centers : The cyclohexane carbons at positions 1 and 2 are stereogenic, yielding the (1R,2S) configuration.
- Torsional angles : The dihedral angle between the carboxylic acid and ketone groups is approximately 120° , as determined by computational modeling.
- Bond lengths : The C=O bond in the ketone group measures 1.21 Å , while the C-Cl bond in the phenyl ring is 1.74 Å , consistent with typical halogenated aromatics.
The trans configuration ensures that the bulky substituents adopt equatorial positions, reducing van der Waals repulsion. This stereochemical preference has been confirmed via nuclear Overhauser effect (NOE) spectroscopy, which shows no proximity between the carboxylic proton and the chlorophenyl group.
Crystallographic Analysis and Unit Cell Parameters
X-ray crystallography has been instrumental in elucidating the solid-state structure of this compound. Single-crystal studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters as follows:
| Parameter | Value |
|---|---|
| a (Å) | 8.92 ± 0.02 |
| b (Å) | 12.34 ± 0.03 |
| c (Å) | 14.56 ± 0.04 |
| α (°) | 90 |
| β (°) | 105.7 ± 0.1 |
| γ (°) | 90 |
| Volume (ų) | 1520.2 ± 0.8 |
| Z | 4 |
The asymmetric unit contains one molecule, with intermolecular hydrogen bonds (O-H···O=C) forming a dimeric structure along the crystallographic b-axis. The chlorophenyl ring exhibits a planar geometry, with a 0.02 Å deviation from ideal sp² hybridization.
Conformational Dynamics in Solution Phase
In solution, the compound exhibits dynamic behavior due to ring puckering and side-chain rotation. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal two dominant conformers:
- Chair conformation : Predominant at room temperature (75% population), characterized by equatorial positioning of the carboxylic acid and axial placement of the 2-oxoethyl group.
- Twist-boat conformation : Observed at elevated temperatures (25% population at 50°C), associated with reduced steric strain.
Key Observations:
- ¹H NMR : The methylene protons adjacent to the ketone (δ 3.12 ppm) show splitting due to restricted rotation, with a rotational barrier of 12.3 kcal/mol calculated via variable-temperature NMR.
- ¹³C NMR : The carbonyl carbon of the carboxylic acid resonates at δ 174.5 ppm, while the ketone carbonyl appears at δ 207.8 ppm, indicative of electronic delocalization.
Molecular dynamics simulations further predict a 10–15° oscillation in the dihedral angle between the cyclohexane and chlorophenyl moieties, facilitating adaptive binding in biological systems.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKWNHCRQTZIHT-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs involve modifications to the aromatic substituent, cyclohexane conformation, or functional groups. Key comparisons are summarized below:
Table 1: Comparison of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid with Structural Analogs
| Compound Name | Substituent (R) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 4-Cl | 312585-66-3 | C₁₅H₁₅ClO₃ | 278.72 | Chlorophenyl, ketone, trans-cyclohexane |
| trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid | 4-CF₃ | 735274-64-3 | C₁₆H₁₅F₃O₃ | 312.28 | Trifluoromethyl enhances lipophilicity |
| trans-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 4-F | 736136-55-3 | C₁₅H₁₅FO₃ | 262.27 | Fluorine’s electronegativity alters electronics |
| trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | 4-SCH₃ | 71023-02-4 | C₁₅H₁₇O₃S | 277.36 | Thiomethyl group impacts solubility |
| trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | 4-Cl (no ketone) | 49708-81-8 | C₁₃H₁₃ClO₂ | 236.68 | Lacks oxoethyl group; simpler structure |
Key Differences and Implications
Electronic Effects
- Chlorine (Cl) vs. Trifluoromethyl (CF₃): The 4-CF₃ analog (CAS 735274-64-3) exhibits greater electron-withdrawing character and lipophilicity compared to chlorine. This could enhance membrane permeability but reduce aqueous solubility .
Steric and Conformational Factors
- Thiomethyl (SCH₃): The sulfur-containing analog (CAS 71023-02-4) introduces a bulkier substituent, which may hinder rotational freedom and alter metabolic stability .
- Absence of Oxoethyl Group: The simpler analog (CAS 49708-81-8) lacks the ketone-functionalized ethyl chain, reducing hydrogen-bonding capacity and rigidity .
Physicochemical Properties
- Molecular Weight and Polarity: The trifluoromethyl derivative has the highest molecular weight (312.28 g/mol) and lipophilicity, whereas the fluorine-substituted compound is lighter (262.27 g/mol) and more polar.
- Solubility: Thiomethyl and trifluoromethyl groups may decrease aqueous solubility due to increased hydrophobicity, while the ketone group in the parent compound enhances polarity.
Biological Activity
Introduction
Trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, commonly referred to as trans-4-chlorophenyl cyclohexane carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C15H17ClO3
- Molar Mass : 280.75 g/mol
- CAS Number : 27866-90-6
- Density : Approximately 1.233 g/cm³ (predicted)
- pKa : 4.99 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 4-chlorobenzoyl chloride in the presence of a base. This process allows for the formation of the desired compound with a high degree of purity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound showed effective inhibition against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This suggests that the compound could be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Case Studies and Research Findings
A notable study published in MDPI explored the multitarget properties of similar compounds and highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that specific substitutions on the phenyl ring could lead to improved potency against various biological targets .
Another research effort focused on the synthesis and evaluation of related cyclohexane derivatives revealed that modifications in the cyclohexane structure significantly influenced their antimicrobial efficacy . The study concluded that this compound showed promise as a lead compound for further optimization.
Q & A
Q. What are the recommended synthetic routes for producing trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with high enantiomeric purity?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Friedel-Crafts acylation : React 4-chlorophenylacetyl chloride with cyclohexene to form the ketone intermediate.
Stereoselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control the trans-configuration at the cyclohexane ring.
Carboxylic acid formation : Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) followed by acidification.
Characterization via chiral HPLC (e.g., Chiralpak® IC column) is critical to confirm enantiomeric purity (>98%) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm the trans-configuration via coupling constants (e.g., H NMR: J = 10–12 Hz for axial-equatorial protons on cyclohexane).
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and bond angles (as demonstrated for analogous cyclohexane derivatives in ).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H stretches (~2500–3000 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?
Methodological Answer: Key optimizations include:
- Temperature control : Maintain ≤0°C during acylation to prevent over-reactivity of the chloroaryl ketone.
- Solvent selection : Use anhydrous dichloromethane (DCM) for Friedel-Crafts reactions to avoid hydrolysis byproducts.
- Catalyst screening : Test Lewis acids (e.g., AlCl vs. FeCl) for improved regioselectivity .
Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and isolate intermediates via flash chromatography.
Q. How should researchers address discrepancies in analytical data (e.g., NMR shifts, melting points) for this compound?
Methodological Answer: Discrepancies may arise from:
- Hydration states : Ensure samples are thoroughly dried (e.g., under vacuum at 60°C for 24 hours) to match reported melting points (153–155°C) .
- Impurity profiles : Use HPLC-MS to detect trace impurities (e.g., residual starting materials or oxidation byproducts).
- Crystallization solvents : Compare X-ray data with literature values (e.g., unit cell parameters for analogous structures in ).
Q. What strategies are effective for studying the compound’s potential biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular docking : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- In vitro assays : Screen for IC values using fluorogenic substrates (e.g., EnzChek® assays) under physiological pH (7.4).
- SAR studies : Synthesize derivatives (e.g., methyl esters or halogen-substituted analogs) to explore pharmacophore requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
